Kigamicin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

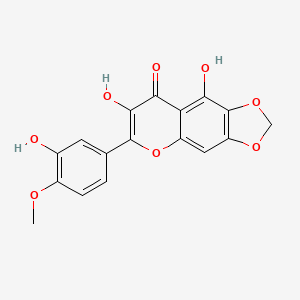

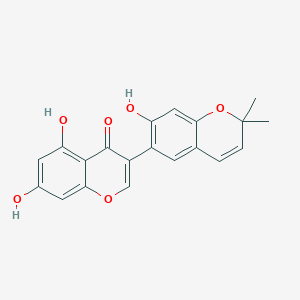

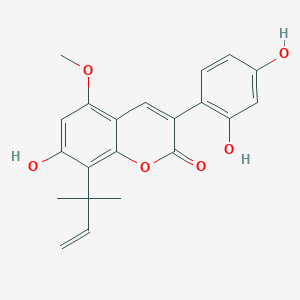

Kigamicin D is a natural product found in Amycolatopsis with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Effects in Various Cancers

Kigamicin D has been studied primarily for its antitumor effects. It was found to be particularly effective against pancreatic tumors. In mouse tumor models, oral administration of Kigamicin D showed strong antitumor effects in human tumor xenograft models, including pancreatic tumors (Masuda et al., 2006). Additionally, it was observed to inhibit tumor cell-induced angiogenesis in a dorsal air sac assay. However, it showed weaker effects against LX-1 and DMS-273 lung cancers and no effect on DLD-1 colon cancers. Kigamicin D also exhibited cytotoxicity against cancer cells under nutrient-deprived conditions, but not under nutrient-rich conditions (Lu et al., 2004).

Selective Cytotoxicity and Antimicrobial Activity

Kigamicin D, along with other kigamicins, was discovered for its selective killing activity against PANC-1 cells only under nutrient-starved conditions. It inhibited the survival of these cells at significantly lower concentrations in nutrient-starved conditions compared to normal culture. Moreover, kigamicins have shown antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Kunimoto et al., 2003).

Impact on Cellular Immunity

Kigamicin D does not demonstrate immunosuppressive activity. It has been found to stimulate the delayed-type hypersensitivity response to sheep red blood cells, indicating an increase in cellular immunity to specific antigens (Masuda et al., 2006).

Synthetic Studies and Structural Analysis

Kigamicins are complex molecules with a unique structure. Studies have been conducted to understand their structure and synthetic pathways. This includes the identification of a tetrahydroxanthone as being responsible, in part, for the "antiausterity" effects of kigamicins (Turner et al., 2011), and a synthesis of the natural product skeleton from chiral pool materials, which is crucial for understanding its antitumor activity (Ma & Ready, 2019).

Effects on Myeloma Cells

Kigamicin has been shown to induce necrosis in myeloma cells even at very low concentrations, without affecting normal lymphocytes. This suggests potential use as a therapeutic agent for multiple myeloma (Nakamura et al., 2008).

Eigenschaften

Produktname |

Kigamicin D |

|---|---|

Molekularformel |

C48H59NO19 |

Molekulargewicht |

954 g/mol |

IUPAC-Name |

2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |

InChI |

InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |

InChI-Schlüssel |

OZWBBSBTBYGVTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |

Synonyme |

kigamicin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1S,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide](/img/structure/B1244930.png)

![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)

![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)

![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)